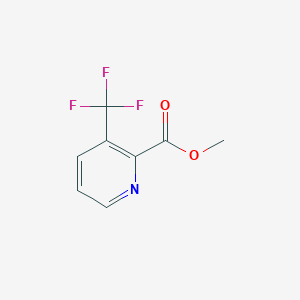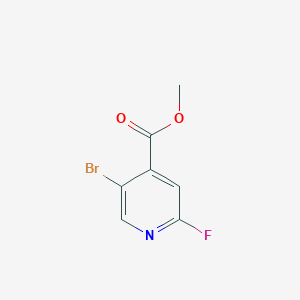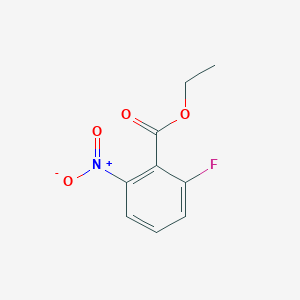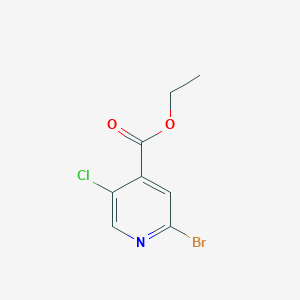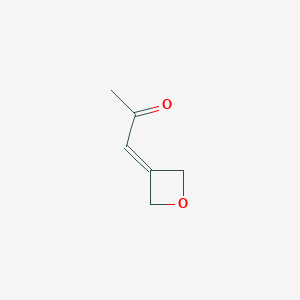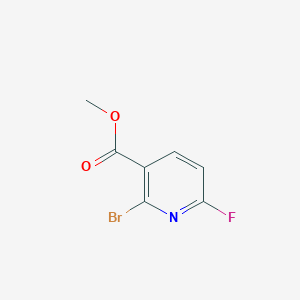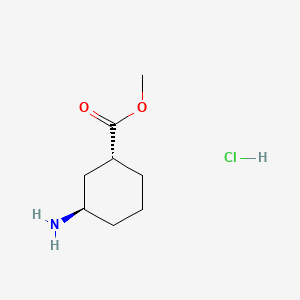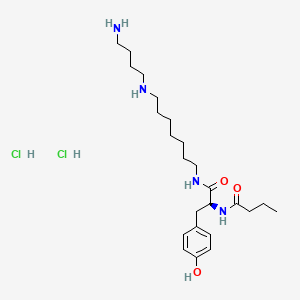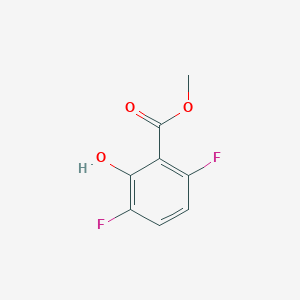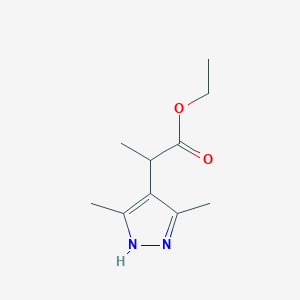
ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate
Vue d'ensemble
Description
Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate is a type of ester. Esters are derived from carboxylic acids, where the hydrogen in the -COOH group of the acid is replaced by a hydrocarbon group . This could be an alkyl group like methyl or ethyl, or one containing a benzene ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, ethyl 1,2,3-thiadiazole-4-carboxylate and ethyl 4-formyl-1H-pyrazole-3-carboxylate were synthesized under Hurd–Mori and Vilsmeier–Haack reaction conditions based on (het)aroylhydrazones of ethyl pyruvates .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the reaction of ethyl pyruvate hydrazones with an excess of thionyl chloride at room temperature resulted in the formation of thiadiazole-4-carboxylate . The reaction of ethyl 2-(2-benzoylhydrazinylidene)propanoate with phosphoryl trichloride on heating led to the formation of ethyl 4-formyl-1H-pyrazole-3-carboxylate .
Applications De Recherche Scientifique
Medicinal Chemistry: Antileishmanial and Antimalarial Agents
Pyrazole derivatives, such as ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate, have shown significant promise in the development of new antileishmanial and antimalarial drugs . These compounds have been synthesized and evaluated for their efficacy against diseases like leishmaniasis and malaria, which affect millions worldwide. The pharmacological potential of these derivatives is underscored by their ability to inhibit the growth of pathogens like Leishmania and Plasmodium species, offering a pathway to novel therapeutic agents.
Agriculture: Pesticides and Plant Growth Regulators
In the agricultural sector, pyrazole derivatives are explored for their potential use as pesticides and plant growth regulators . The structural versatility of these compounds allows for the synthesis of various analogs that can be tested for their ability to protect crops from pests and diseases, as well as to regulate plant growth, thereby enhancing agricultural productivity.
Material Science: Advanced Material Synthesis
Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate can serve as a precursor in the synthesis of advanced materials . Its reactive sites enable it to participate in various chemical reactions, leading to the formation of novel materials with potential applications in electronics, coatings, and other high-tech industries.
Environmental Science: Eco-friendly Solvents and Reagents
The environmental impact of chemical processes is a growing concern, and pyrazole derivatives are being investigated as eco-friendly solvents and reagents . Their potential to replace more hazardous chemicals in industrial processes could lead to greener and more sustainable practices.
Biochemistry: Enzyme Inhibition Studies
In biochemistry, ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate may be used to study enzyme inhibition . By interacting with specific enzymes, researchers can elucidate the mechanisms of action and potentially develop inhibitors that can regulate metabolic pathways or treat various diseases.
Pharmacology: Drug Development and Pharmacophore Modeling
Pyrazole derivatives are valuable in pharmacology for drug development and pharmacophore modeling . They can act as a pharmacophore, a part of a molecular structure that is responsible for a particular biological interaction, which aids in the design of new drugs with improved efficacy and reduced side effects.
Propriétés
IUPAC Name |
ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-5-14-10(13)6(2)9-7(3)11-12-8(9)4/h6H,5H2,1-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIILYNFNLSDQIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=C(NN=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



